molecular formula C13H12O B13516763 2-Methyl-2-(naphthalen-1-yl)oxirane

2-Methyl-2-(naphthalen-1-yl)oxirane

Katalognummer: B13516763
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: CTROMVDPOVCOIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(naphthalen-1-yl)oxirane is an organic compound with the chemical formula C13H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its unique structure, which includes a naphthalene moiety attached to the oxirane ring. It is a white crystalline solid with a distinct aromatic odor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-2-(naphthalen-1-yl)oxirane can be synthesized through various methods. One common approach involves the reaction of 2-(naphthalen-1-yl)propen-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(naphthalen-1-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)oxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-2-(naphthalen-1-yl)oxirane is unique due to its specific substitution pattern and the presence of the naphthalene moiety directly attached to the oxirane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C13H12O

Molekulargewicht

184.23 g/mol

IUPAC-Name

2-methyl-2-naphthalen-1-yloxirane

InChI

InChI=1S/C13H12O/c1-13(9-14-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3

InChI-Schlüssel

CTROMVDPOVCOIK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CO1)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.